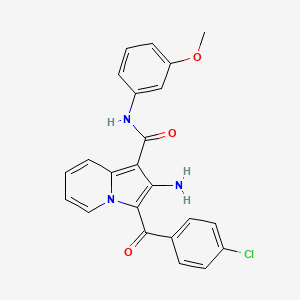
2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide, also known as AG-1478, is a synthetic compound that belongs to the family of indolizine derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key regulator of cell growth, proliferation, and differentiation. AG-1478 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Antituberculosis and Anticancer Applications
A series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, closely related to the compound of interest, demonstrated significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies supported the anticancer activity of these molecules, indicating their potential as therapeutic agents against various diseases (Mahanthesha et al., 2022).
Cytotoxicity Studies
Research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which share structural similarities with the query compound, showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of such compounds in developing cancer treatments (Hassan et al., 2014).
Material Science and Crystallography
Studies on the crystal structure and polymorphism of related compounds, such as 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, a potent anti-inflammatory drug, indicate the relevance of these molecules in understanding material properties and drug design (Yamamoto, 1968).
Domino Reaction Synthesis
A novel one-pot domino reaction facilitated the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing an efficient method for preparing structurally complex molecules for further pharmaceutical evaluation (Ziyaadini et al., 2011).
Antimicrobial Applications
Compounds structurally related to the query molecule were synthesized and demonstrated promising antimicrobial activities, suggesting their potential as antibacterial and antifungal agents (Behbehani et al., 2011).
properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-6-4-5-16(13-17)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)14-8-10-15(24)11-9-14/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYUUWBCLULZOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

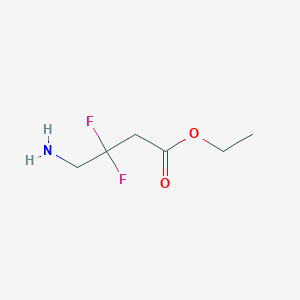
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)
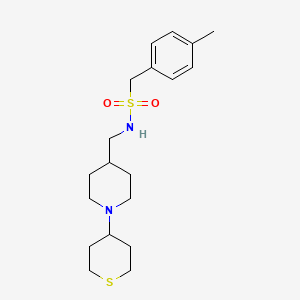
![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![[1-Methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2379402.png)
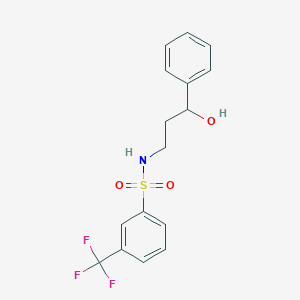

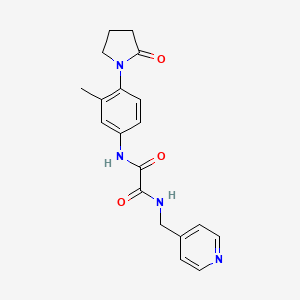

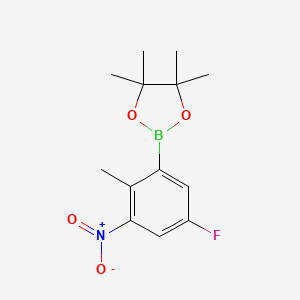
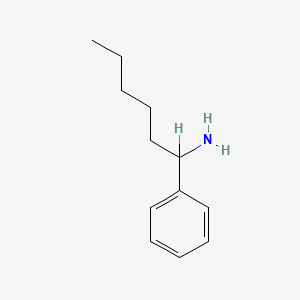
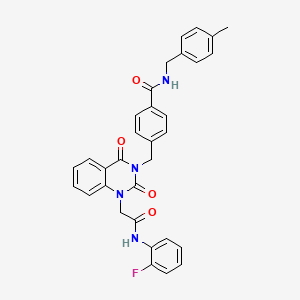
![N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide](/img/structure/B2379417.png)
![4-[2-(Trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B2379420.png)